molecular formula C6H5F3N2O B1392281 2-(Trifluoromethoxy)pyridin-3-amine CAS No. 1221171-94-3

2-(Trifluoromethoxy)pyridin-3-amine

Cat. No. B1392281
CAS RN: 1221171-94-3
M. Wt: 178.11 g/mol
InChI Key: CUEOPNNIXGYENY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 2-(Trifluoromethoxy)pyridin-3-amine is C6H5F3N2O . Its molecular weight is 178.11 . The InChI code is 1S/C6H5F3N2O/c7-6(8,9)12-5-4(10)2-1-3-11-5/h1-3H,10H2 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 178.11 . It is a liquid in its physical form . The compound’s boiling point is 189.4±35.0°C at 760 mmHg .

Scientific Research Applications

Synthesis and Structural Analysis

  • 2-(Trifluoromethoxy)pyridin-3-amine has been utilized in the large-scale synthesis of (trifluoromethoxy)pyridines. These compounds serve as important building blocks in life-sciences-oriented research, with studies including their regioselective functionalization using organometallic methods (Manteau et al., 2010).

Catalysis and Organic Synthesis

  • Group 3 metal triamido complexes, including yttrium and gadolinium, have shown efficacy in catalyzing the ortho-C-H bond addition of pyridine derivatives. This process is important for synthesizing aminomethylated products, demonstrating the compound's utility in advanced organic synthesis (Nagae et al., 2015).
  • A general and efficient method for 2-amination of pyridines, including this compound, has been developed. This method is notable for its high yields and excellent selectivity, making it significant in the field of organic chemistry (Yin et al., 2007).

Coordination Chemistry and Metal Complexes

  • The compound has been used in the synthesis of new ligands which are then studied for their coordination with various metals. This research provides insights into the molecular movements and interactions within these metal complexes, relevant in coordination chemistry (Blasco et al., 2010).
  • Research into metal complexes of tris((6-phenyl-2-pyridyl)methyl)amine, derived from this compound, has led to the discovery of hydrophobic cavities within these complexes. This finding is significant for understanding the binding properties of these complexes with various metal ions, such as Zn(2+) and Cu(2+) (Liang et al., 2009).

Protonation and Fluorination Studies

  • Studies have been conducted on the protonation of 2-(aminomethyl)pyridine and related compounds, providing valuable information about the basicity of different nitrogen sites within these molecules. This research is crucial for understanding the chemical behavior of pyridine derivatives (Anderegg et al., 1986).
  • Research on the selective fluorination of pyridines has led to the development of a mild and convenient method for adding fluorine atoms to carbon sites adjacent to nitrogen in pyridines, including this compound. This method is highly relevant in pharmaceutical and agrochemical research (Fier & Hartwig, 2013).

Hydrolysis and Redox Studies

  • A trinuclear Zn2+ complex, prepared using a ligand derived from this compound, has demonstrated significant activity in the hydrolysis of diribonucleotides. This finding has implications in biochemistry and molecular biology (Yashiro et al., 1997).

Safety and Hazards

The safety data sheet for 2-(Trifluoromethoxy)pyridin-3-amine suggests avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, and obtaining special instructions before use . Appropriate exhaust ventilation should be provided at places where dust is formed .

Mechanism of Action

Target of Action

2-(Trifluoromethoxy)pyridin-3-amine, also known as TFMPA, is a fluoroalkoxy-substituted pyridine derivative. It belongs to the category of heterocyclic compounds that are commonly used in the development of drugs and agrochemicals.

Mode of Action

, which may influence their interaction with biological targets.

Pharmacokinetics

Its lipophilicity (Log Po/w) is 1.42 (iLOGP), 1.69 (XLOGP3), 2.83 (WLOGP), 0.45 (MLOGP), and 1.22 (SILICOS-IT), with a consensus Log Po/w of 1.52 . These properties may influence the compound’s bioavailability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound. .

properties

IUPAC Name

2-(trifluoromethoxy)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2O/c7-6(8,9)12-5-4(10)2-1-3-11-5/h1-3H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUEOPNNIXGYENY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)OC(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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